N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
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Overview
Description
“N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide” is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide” typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.
Formation of the Amide Bond: The final step involves the coupling of the pyridazinone derivative with the dimethylphenyl derivative using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
The uniqueness of “N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide” lies in its specific structural features, such as the combination of the pyridazinone ring and the dimethylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-7-14(9-11(10)2)17-16(21)13(4)19-15(20)8-6-12(3)18-19/h5-9,13H,1-4H3,(H,17,21) |
InChI Key |
QZRPFDBNXCXKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C)C |
Origin of Product |
United States |
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